molecular formula C21H25N3O2 B6041224 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid

4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid

Cat. No. B6041224
M. Wt: 351.4 g/mol
InChI Key: ZFGRDCJWKYHPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as JNJ-7777120, is a small-molecule antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been used in scientific research to study the role of the H4 receptor in various physiological and pathological processes.

Mechanism of Action

4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is a selective antagonist of the H4 receptor, which is a G protein-coupled receptor that is predominantly expressed on immune cells. By blocking the activity of this receptor, 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid can modulate the release of inflammatory mediators and reduce the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cytokine and chemokine production, the suppression of eosinophil recruitment and activation, and the modulation of mast cell degranulation. These effects make it a promising candidate for the treatment of inflammatory and allergic diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is its selectivity for the H4 receptor, which allows for more specific modulation of immune cell activity. However, its effectiveness may be limited by the expression levels of the H4 receptor and its downstream signaling pathways in different cell types and tissues.

Future Directions

There are several potential future directions for research on 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid and the H4 receptor. One area of interest is the development of more selective and potent H4 receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully elucidate the role of the H4 receptor in various physiological and pathological processes, and to identify potential therapeutic targets for the treatment of inflammatory and allergic diseases.

Synthesis Methods

The synthesis of 4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylbenzylamine to form an intermediate compound. This is then reacted with piperazine to form the final product, which is purified by recrystallization.

Scientific Research Applications

4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been used in numerous studies to investigate the role of the H4 receptor in various physiological and pathological processes. For example, it has been shown to modulate inflammation, itch, and pain, and has potential applications in the treatment of allergic diseases, asthma, and pruritus.

properties

IUPAC Name

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-3-6-20(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-4-7-19(8-5-18)21(25)26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGRDCJWKYHPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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